1-Naphthaldehyde

Description

This compound is a natural product found in Apis cerana with data available.

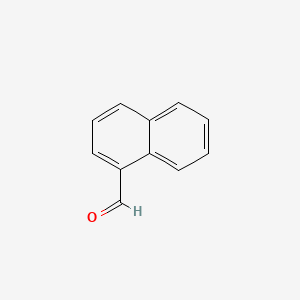

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAINHDHICKHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058775 | |

| Record name | 1-Naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 1-Naphthaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

66-77-3, 30678-61-6 | |

| Record name | 1-Naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030678616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I0B5F8SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Naphthaldehyde from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Naphthaldehyde (B104281) is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] Its production from naphthalene (B1677914), a readily available bicyclic aromatic hydrocarbon, has been the subject of extensive research. This guide provides a comprehensive overview of the primary synthetic routes, detailing experimental protocols, comparative data, and reaction mechanisms to aid researchers in selecting and optimizing the synthesis of this versatile aldehyde.

Overview of Synthetic Strategies

The synthesis of this compound from naphthalene can be broadly categorized into three main approaches:

-

Direct Formylation of Naphthalene: Introduction of a formyl group (-CHO) directly onto the naphthalene ring in a single step.

-

Multi-Step Synthesis via Functionalized Intermediates: A two or three-step process involving the initial functionalization of naphthalene (e.g., chloromethylation or bromination) followed by conversion to the aldehyde.

-

Oxidation of 1-Methylnaphthalene (B46632): The conversion of the methyl group of 1-methylnaphthalene to an aldehyde. While not starting from naphthalene directly, it is a relevant and common pathway.

The choice of method depends on factors such as desired yield, selectivity for the 1-isomer, available equipment, and safety considerations associated with the reagents.

Caption: Key synthetic pathways from naphthalene to this compound.

Direct Formylation Reactions

Direct formylation methods offer the most atom-economical route to this compound. However, they often require harsh conditions and specialized reagents.

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄).[2][3][4] This method is particularly effective for electron-rich aromatic compounds.

Experimental Protocol (Rieche Formylation): [2]

-

Dissolve 1-fluoronaphthalene (B124137) (1 mol) in dichloromethane (B109758) (CH₂Cl₂).

-

Cool the solution in an ice bath.

-

Add tin(IV) chloride (SnCl₄) to the solution.

-

Slowly add dichloromethyl methyl ether.

-

Stir the reaction mixture at low temperature.

-

Upon completion, quench the reaction with an aqueous workup.

-

Extract the product with an organic solvent, dry, and purify by distillation or chromatography.

| Reactant | Reagents | Conditions | Yield | Reference |

| 1-Fluoronaphthalene | Dichloromethyl methyl ether, SnCl₄, CH₂Cl₂ | 0 °C | 93% | [2] |

| Naphthalene-fused [4.3.3]propellane | Dichloromethyl methyl ether, TiCl₄ | Room Temp, 1.5 h | 80% | [5][6] |

| Naphthalene-fused [3.3.3]propellane | Dichloromethyl methyl ether, TiCl₄ | Room Temp, 1.5 h | 67% | [5][6] |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[7][8][9] While effective for many aromatics, unsubstituted naphthalene is not sufficiently electron-rich and is barely formylated under standard Vilsmeier-Haack conditions.[10] However, electron-donating substituents on the naphthalene ring facilitate the reaction.[10]

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol (General Vilsmeier-Haack): [8]

-

Cool a solution of the aromatic substrate in DMF to 0 °C.

-

Add the Vilsmeier reagent (e.g., (Chloromethylene)dimethyliminium chloride) portion-wise.

-

Allow the mixture to stir at room temperature for several hours (e.g., 6.5 h).

-

Quench the reaction at 0 °C by adding an aqueous solution of sodium acetate (B1210297) (NaOAc).

-

Extract the product with an appropriate solvent (e.g., Et₂O), wash with brine, and dry over Na₂SO₄.

-

Concentrate the solution and purify the residue via silica (B1680970) gel chromatography.

Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as copper(I) chloride.[11][12][13] This method is typically restricted to benzene (B151609) and alkylbenzenes and is not generally applicable to phenols, phenol (B47542) ethers, or polycyclic aromatic hydrocarbons like naphthalene.[13]

Multi-Step Synthesis from Naphthalene

These methods involve the initial preparation of a more reactive naphthalene derivative, which is then converted to the aldehyde.

Chloromethylation followed by the Sommelet Reaction

This is a robust and high-yielding two-step process. First, naphthalene undergoes Blanc chloromethylation to form 1-chloromethylnaphthalene.[14][15][16] This intermediate is then treated with hexamethylenetetramine (hexamine) followed by hydrolysis in the Sommelet reaction to yield this compound.[17][18][19]

Caption: Synthesis via Chloromethylation and the Sommelet Reaction.

Experimental Protocol (Blanc Chloromethylation): [14]

-

Stir a mixture of naphthalene, paraformaldehyde, and glacial acetic acid.

-

Add 85% phosphoric acid followed by concentrated hydrochloric acid.

-

Heat the mixture (e.g., to 80-85°C) in a water bath for several hours.

-

After cooling, separate the layers. Wash the organic layer with water and potassium carbonate solution.

-

Dry the crude 1-chloromethylnaphthalene and use it directly in the next step.

Experimental Protocol (Sommelet Reaction): [17]

-

Combine 1-chloromethylnaphthalene (0.6 mole) and hexamethylenetetramine (1.2 moles) in a mixture of glacial acetic acid and water (1:1).

-

Heat the mixture under reflux for 2 hours.

-

Add concentrated hydrochloric acid and continue refluxing for an additional 15 minutes.

-

After cooling, extract the mixture with ether.

-

Wash the ether layer with water, 10% sodium carbonate solution, and again with water.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Remove the ether by distillation and distill the residue under reduced pressure to obtain pure this compound.

| Step | Reactant | Reagents | Conditions | Yield | Reference |

| 1. Chloromethylation | Naphthalene | Paraformaldehyde, HCl, H₃PO₄ | 80-85°C | 74-77% | [14] |

| 2. Sommelet Reaction | 1-Chloromethylnaphthalene | Hexamethylenetetramine, Acetic Acid, H₂O, HCl | Reflux | 75-82% | [17] |

| Overall | Naphthalene | ~52% | [17] |

Bromination followed by Grignard Reaction

This route involves the bromination of naphthalene to 1-bromonaphthalene, formation of the corresponding Grignard reagent (1-naphthylmagnesium bromide), and subsequent reaction with a formylating agent like ethyl orthoformate or N,N-dimethylformamide (DMF).[17][20][21]

Experimental Protocol (Grignard Reagent Formation and Formylation): [20][21]

-

Grignard Reagent: Under an inert atmosphere, add a solution of 1-bromonaphthalene (1.0 eq) in anhydrous THF dropwise to a flask containing magnesium turnings (1.1 eq) and a crystal of iodine (as an initiator). Maintain a steady reflux. After addition is complete, stir at 50-60°C for 1 hour.[21]

-

Formylation: In a separate flask, cool a solution of DMF in anhydrous THF to a low temperature (e.g., -78 °C).[20]

-

Slowly transfer the prepared Grignard reagent to the cold DMF solution.

-

Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution.

-

Extract the product with an organic solvent, wash, dry, and purify.

| Step | Reactant | Reagents | Key Conditions | Yield | Reference |

| 1. Bromination | Naphthalene | Br₂ | - | High | [22] |

| 2. Grignard/Formylation | 1-Bromonaphthalene | Mg, THF, then DMF | Anhydrous, inert atm. | Good | [17][20] |

Oxidation of 1-Methylnaphthalene

This compound can be prepared by the oxidation of 1-methylnaphthalene.[17] Various oxidizing agents can be employed, though this method is often part of broader studies on the atmospheric degradation of polycyclic aromatic hydrocarbons (PAHs) or metabolic pathways.[23][24][25] While a viable laboratory method, controlling the oxidation to prevent the formation of the corresponding carboxylic acid (1-naphthoic acid) can be challenging.[26]

Oxidizing Agents:

-

Selenium dioxide (SeO₂)[17]

-

Environmentally persistent free radicals (EPFRs) in model particulate matter[24]

-

Photo-oxidation via UV irradiation in the presence of air[23]

| Starting Material | Method/Reagents | Products | Comments | Reference |

| 1-Methylnaphthalene | Selenium dioxide | This compound | Classic oxidation method | [17] |

| 1-Methylnaphthalene | UV light, air | This compound, 1-naphthoic acid, 1-naphthylmethanol | Simulates environmental degradation | [23] |

| 1-Methylnaphthalene | EPFRs on model PM | This compound, 1,4-naphthoquinone, etc. | Relevant to atmospheric chemistry | [24] |

Other Synthetic Routes

Hydroformylation

Hydroformylation involves the addition of a formyl group and a hydrogen atom across a double bond. While highly important for alkenes, the hydroformylation of arenes like naphthalene is less common. However, a procedure starting from 1-bromonaphthalene using carbon monoxide and hydrogen with a palladium catalyst has been reported to give an 82% yield of this compound.[27]

Experimental Protocol (Hydroformylation of 1-Bromonaphthalene): [27]

-

Charge a reaction vessel with 1-bromonaphthalene (17.2 mmol), tri-n-butylamine (19 mmol), and PdBr₂(P(C₆H₅)₃)₂ (0.25 mmol).

-

Pressurize the vessel with a 1:1 mixture of carbon monoxide and hydrogen to 1225 psig.

-

Heat the mixture to 125°C with magnetic stirring for 24 hours.

-

Isolate the product from the reaction mixture.

Comparative Summary and Conclusion

This guide has outlined the principal methods for synthesizing this compound from naphthalene and its derivatives.

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Rieche Formylation | Naphthalene | Dichloromethyl methyl ether, SnCl₄/TiCl₄ | High (80-93%) | High yield, direct | Harsh Lewis acids, toxic reagents |

| Vilsmeier-Haack | Substituted Naphthalene | DMF, POCl₃ | Good (e.g., 77%) | Mild conditions, inexpensive reagents | Ineffective for unsubstituted naphthalene |

| Sommelet Reaction | Naphthalene | HCHO, HCl, Hexamine | Good (~52% overall) | Reliable, high-yielding steps | Two-step process, involves chloromethyl intermediate |

| Grignard Reaction | Naphthalene | Br₂, Mg, DMF | Good | Versatile, well-established | Multi-step, requires strict anhydrous conditions |

| Oxidation | 1-Methylnaphthalene | SeO₂, UV/air | Variable | Utilizes different starting material | Can over-oxidize to carboxylic acid, low selectivity |

| Hydroformylation | 1-Bromonaphthalene | CO, H₂, Pd catalyst | High (82%) | High yield | Requires high pressure, specialized equipment |

For laboratory-scale synthesis, the chloromethylation-Sommelet reaction sequence offers a reliable and well-documented procedure with good overall yields from naphthalene.[17] For substituted naphthalenes or when a direct, high-yielding method is preferred, the Rieche formylation is an excellent choice, provided the necessary precautions for handling the reagents are taken.[2] The Grignard route remains a classic and versatile alternative. The selection of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research, including scale, purity, available resources, and safety protocols.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. synarchive.com [synarchive.com]

- 4. Rieche formylation - Wikipedia [en.wikipedia.org]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. BJOC - Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers [beilstein-journals.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 12. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. byjus.com [byjus.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 23. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research [scirp.org]

- 24. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-Naphthaldehyde: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: 1-Naphthaldehyde (B104281) (CAS No. 66-77-3), an aromatic aldehyde, serves as a pivotal intermediate in a myriad of synthetic applications, ranging from the development of advanced materials to the synthesis of complex pharmaceutical compounds.[1] Its unique molecular architecture, featuring a reactive aldehyde group attached to a naphthalene (B1677914) core, imparts a versatile chemical profile. This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, alongside detailed experimental protocols and safety information, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is typically a pale yellow to colorless liquid with a characteristic naphthalenic or aldehyde-like odor.[2][3] It may solidify if cooled below its melting point.[2] The key physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O | [4][5] |

| Molecular Weight | 156.18 g/mol | [4][5] |

| Appearance | Clear yellow to dark yellow-brown liquid | [2][5] |

| Melting Point | 1-2 °C | [4][5][6] |

| Boiling Point | 160-161 °C at 15 mmHg | [4][5][6] |

| 283-292 °C at 760 mmHg | [2][7] | |

| Density | 1.15 g/mL at 25 °C | [4][5][6] |

| Refractive Index (n²⁰/D) | 1.652 | [4] |

| Flash Point | >110 °C (>230 °F) | [4][7] |

| Vapor Density | >1 (vs air) | [4] |

Solubility

This compound exhibits low solubility in water due to its hydrophobic aromatic structure but is readily soluble in a range of organic solvents.[2][4][5][8] This solubility profile is critical for its application in organic reactions and subsequent purification processes.[2]

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble (<1 g/L) | [2][4][5][8] |

| Ethanol | Soluble | [2][4][5][8] |

| Ether | Soluble | [4][5][8] |

| Acetone | Soluble | [2][4][5][8] |

| Benzene | Soluble | [4][5][8] |

| Dichloromethane | Soluble | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the aldehyde functional group, which makes it susceptible to nucleophilic addition reactions.[2] It is sensitive to air and should be stored accordingly.[4][8]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[9][10]

-

Hazardous Decomposition: Thermal decomposition may produce carbon monoxide and carbon dioxide.[9][10]

-

Cannizzaro Reaction: As an aldehyde lacking an alpha-hydrogen, it undergoes the Cannizzaro reaction in the presence of a strong base to yield 1-naphthoic acid and 1-naphthalenemethanol.[5][6][8][11][12]

-

Synthesis Intermediate: It is a vital building block for dyes, agrochemicals, and pharmaceuticals.[2] In drug development, it can be used to synthesize analogs of existing drugs, such as sunitinib, potentially improving their efficacy.[13] It is also used in the synthesis of Metal-Organic Frameworks (MOFs).[1][6][8]

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference |

| ¹H NMR | Chemical shifts (δ, ppm) in CDCl₃: ~10.3 (s, 1H, -CHO), 9.2 (d, 1H), 7.5-8.0 (m, 6H, Ar-H) | [14] |

| ¹³C NMR | Data available in spectral databases. | [3] |

| FTIR (Neat) | Characteristic C=O stretching for aldehyde, C-H stretching for aromatic ring. | [15] |

| UV-Vis | Absorption maxima can be observed in the UV-visible spectrum. | [16] |

| Mass Spec (EI) | Molecular ion peak corresponding to its molecular weight. | [16] |

Experimental Protocols

Synthesis of this compound via Sommelet Reaction

This protocol is adapted from Organic Syntheses.[17] It involves the reaction of 1-chloromethylnaphthalene with hexamethylenetetramine, followed by hydrolysis.

Methodology:

-

Reaction Setup: In a 1-L flask equipped with a reflux condenser, combine 1-chloromethylnaphthalene (106 g, 0.6 mole), hexamethylenetetramine (168 g, 1.2 moles), 250 mL of glacial acetic acid, and 250 mL of water.

-

Reflux: Heat the mixture under reflux for 2 hours. The solution will initially become homogeneous before an oil begins to separate.

-

Hydrolysis: After the reflux period, add 200 mL of concentrated hydrochloric acid and continue refluxing for an additional 15 minutes to hydrolyze the intermediate Schiff's bases.

-

Extraction: After cooling, extract the mixture with 300 mL of ether.

-

Washing: Wash the ether layer three times with 100-mL portions of water, followed by 100 mL of 10% sodium carbonate solution, and finally with 100 mL of water.

-

Drying and Evaporation: Dry the ether extract with anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

Purification: Distill the residual liquid under reduced pressure (e.g., 160–162 °C/18 mmHg) to yield pure this compound.

Solvent-Free Cannizzaro Reaction

This green chemistry approach is adapted from a procedure published in the Journal of Chemical Education.[12]

Methodology:

-

Mixing: In a suitable vessel, thoroughly mix powdered potassium hydroxide (B78521) and this compound.

-

Heating: Heat the solvent-free mixture under controlled temperature conditions.

-

Workup: After the reaction is complete, the resulting mixture is worked up to separate the 1-naphthoic acid (as its salt) and 1-naphthalenemethanol. This typically involves dissolving the mixture in water, extracting the alcohol with an organic solvent, and then acidifying the aqueous layer to precipitate the carboxylic acid.

Applications in Synthesis and Drug Development

This compound is a versatile precursor for a range of valuable compounds. Its derivatives are being investigated for various biological activities. For instance, 2-hydroxy-1-naphthaldehyde (B42665) is used to create imine-zwitterions via condensation with primary amine functionalized drugs, a strategy for drug modification.[18]

Safety and Handling

Hazard Summary:

-

Health: Harmful if swallowed.[9][19][20] Causes eye, skin, and respiratory tract irritation.[9]

-

Fire: Combustible liquid. Flash point is >110 °C.[7]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9][19]

-

Skin: Flush skin with plenty of water. Remove contaminated clothing.[9][19]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[9][19]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][19]

Handling and Storage:

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety goggles, respirator).[9][19] Wash thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[9][13] Keep containers tightly closed.[9][13][19] The compound is air-sensitive, so storage under an inert atmosphere may be required.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 66-77-3 [chemicalbook.com]

- 5. This compound CAS#: 66-77-3 [m.chemicalbook.com]

- 6. This compound, 98% 66-77-3 India [ottokemi.com]

- 7. This compound, 66-77-3 [thegoodscentscompany.com]

- 8. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound|CAS 66-77-3|Research Use Only [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | 66-77-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. This compound(66-77-3) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 20. beta.lakeland.edu [beta.lakeland.edu]

An In-depth Technical Guide to 1-Naphthaldehyde (CAS 66-77-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Naphthaldehyde (CAS 66-77-3), a versatile aromatic aldehyde. It details its physicochemical properties, spectral characteristics, synthesis protocols, key chemical reactions, and applications, with a particular focus on its relevance in drug discovery and development. This document is intended to serve as a core reference for professionals engaged in chemical research and pharmaceutical sciences.

Physicochemical Properties

This compound is a pale yellow to colorless liquid at room temperature, characterized by a distinct aromatic odor.[1] It is an important intermediate in organic synthesis due to the reactivity of its aldehyde group.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 66-77-3 | [2] |

| Molecular Formula | C₁₁H₈O | [2] |

| Molecular Weight | 156.18 g/mol | [2][3] |

| Appearance | Clear yellow to dark yellow-brown liquid | [2][3] |

| Melting Point | 1-2 °C | [2][4] |

| Boiling Point | 292 °C @ 760 mmHg; 160-161 °C @ 15 mmHg | [2][5] |

| Density | 1.15 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.652 | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2][5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, benzene | [1][2] |

| Vapor Density | > 1 (vs air) | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are provided below.

| Spectral Data Type | Key Features and Peaks | Reference |

| ¹H NMR (in CDCl₃) | δ ≈ 10.3 ppm (singlet, aldehyde proton), δ ≈ 7.5-9.2 ppm (multiplets, aromatic protons) | [6][7] |

| ¹³C NMR | Data available on spectral databases. | [3] |

| Infrared (IR) Spectroscopy | Strong absorption band around 1700 cm⁻¹ (C=O stretch of aldehyde) | [7][8] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 156. Major fragments at m/z = 128, 127. | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical routes. Some of the prominent methods include the Sommelet reaction, oxidation of 1-naphthylmethanol, and formylation of naphthalene (B1677914).[1][9]

General Workflow for Synthesis

The synthesis of this compound often involves the introduction of a formyl group onto the naphthalene ring system, starting from various naphthalene derivatives.

Caption: General synthetic pathways to this compound.

Experimental Protocol: The Sommelet Reaction

The Sommelet reaction provides a method for converting 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene (B1266630) to this compound using hexamethylenetetramine.[9]

Materials:

-

1-(Chloromethyl)naphthalene

-

Hexamethylenetetramine

-

50% Acetic Acid

-

Ether

-

10% Sodium Carbonate Solution

-

Anhydrous Sodium Sulfate (B86663)

Procedure:

-

A mixture of 1-(chloromethyl)naphthalene and hexamethylenetetramine is refluxed in 50% aqueous acetic acid.[9]

-

The resulting Schiff's bases are hydrolyzed by the strong acid present in the reaction mixture.[9]

-

After cooling, the mixture is extracted with ether.[9]

-

The ether layer is washed sequentially with water, 10% sodium carbonate solution, and again with water.[9]

-

The ether extract is dried over anhydrous sodium sulfate and filtered.[9]

-

The ether is removed by distillation.[9]

-

The remaining liquid is purified by vacuum distillation to yield this compound.[9]

Chemical Reactivity and Key Reactions

The aldehyde functional group makes this compound a reactive intermediate for various organic transformations.[1] It serves as a crucial building block for synthesizing dyes, agrochemicals, and pharmaceuticals.[1]

The Cannizzaro Reaction

In the absence of alpha-hydrogens, aromatic aldehydes like this compound undergo disproportionation in the presence of a strong base. This reaction, known as the Cannizzaro reaction, yields both the corresponding alcohol and carboxylic acid.[10]

Caption: The Cannizzaro reaction of this compound.

This reaction is a practical method for producing 1-Naphthoic acid and 1-Naphthalenemethanol.[10] A solvent-free procedure using powdered potassium hydroxide (B78521) has been developed, offering high yields of 86% for the acid and 79% for the alcohol.[10]

Applications in Research and Drug Development

The naphthalene scaffold is a significant pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11] this compound serves as a key starting material for the synthesis of these complex molecules.

Role as a Synthetic Building Block

This compound is a versatile precursor for creating more complex molecular architectures. Its derivatives are explored for various therapeutic applications. For instance, condensation reactions with amines to form Schiff bases are common, leading to compounds with potential biological activity.[12][13]

Caption: this compound as a versatile building block in drug discovery.

Specific Applications:

-

Pharmaceutical Intermediates: It is a precursor for synthesizing various active pharmaceutical ingredients (APIs).[14] The naphthalene core can be functionalized to create novel drug candidates.[12]

-

Fluorescent Probes: Used in the synthesis of specialized materials, including fluorescent probes for biochemical studies.[1][12]

-

Metal-Organic Frameworks (MOFs): Employed in the synthesis of single-crystalline homochiral porous MOFs.[2]

-

Anti-inflammatory Agents: Derivatives of naphthalene have shown significant anti-inflammatory activities by inhibiting neutrophil activation.[15]

-

Antimicrobial Agents: Naphthol derivatives synthesized from related precursors have demonstrated potent antibacterial activity against multidrug-resistant (MDR) strains.[16]

-

Metabolite Studies: this compound is a known human metabolite of the antifungal drug terbinafine.[3]

Toxicology and Safety Information

Understanding the toxicological profile of this compound is essential for safe handling and for assessing the risk of its derivatives in drug development.

Hazard Identification and Toxicity Data

This compound is classified as harmful if swallowed and causes irritation to the eyes, respiratory system, and skin.[17][18] It is also a lachrymator.[17]

| Toxicity Data | Value | Species | Reference |

| Oral LD50 | 667 mg/kg | Rat | [17][19] |

| Dermal LD50 | > 20 mL/kg | Guinea pig | [3][17] |

Reported Effects: In oral lethal-dose studies in rats, it caused somnolence and muscle weakness.[3][19] Prolonged or repeated skin contact may lead to dermatitis.[17]

Handling and Safety Precautions

-

Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[17]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and protective clothing to prevent skin exposure.[17][19]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. Keep containers tightly closed.[17][18]

-

Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure adequate ventilation.[19]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 66-77-3 [chemicalbook.com]

- 3. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 66-77-3 this compound AKSci J91707 [aksci.com]

- 5. This compound, 66-77-3 [thegoodscentscompany.com]

- 6. This compound(66-77-3) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]

- 14. la.pioneerbioinc.com [la.pioneerbioinc.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.ca [fishersci.ca]

- 19. chemicalbook.com [chemicalbook.com]

1-Naphthaldehyde molecular weight and formula

An In-depth Technical Guide to 1-Naphthaldehyde

Introduction

This compound, an aromatic aldehyde, is a significant compound in organic synthesis, serving as a versatile precursor for a wide range of chemical derivatives. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, tailored for researchers and professionals in drug development and chemical sciences. Its unique structure, featuring a formyl group attached to a naphthalene (B1677914) ring, imparts distinct reactivity and physical characteristics that are exploited in various synthetic pathways.

Core Properties of this compound

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in experimental procedures.

| Property | Value |

| Molecular Formula | C₁₁H₈O[1][2][3] |

| Molecular Weight | 156.18 g/mol [1][2][4] |

| Appearance | Yellow liquid with a pungent odor[1] |

| Melting Point | 1-2 °C[2][4] |

| Boiling Point | 160-161 °C at 15 mmHg[2][4] |

| Density | 1.15 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.652[4] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and benzene[2][3] |

| CAS Number | 66-77-3[4] |

Experimental Protocols: Synthesis and Reactions

The synthesis of this compound can be achieved through various methods. One common and effective laboratory-scale synthesis is the Sommelet reaction. Additionally, its aldehyde functionality allows it to participate in a variety of chemical transformations.

Synthesis of this compound via the Sommelet Reaction

This method involves the reaction of α-chloromethylnaphthalene or α-bromomethylnaphthalene with hexamethylenetetramine.[5]

Materials:

-

α-Chloromethylnaphthalene

-

Hexamethylenetetramine

-

50% Acetic Acid

-

Ether

-

10% Sodium Carbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of α-chloromethylnaphthalene and hexamethylenetetramine is prepared in 50% acetic acid.

-

The mixture is heated under reflux.

-

After cooling, the reaction mixture is extracted with ether.

-

The ether layer is washed sequentially with water, 10% sodium carbonate solution, and again with water.

-

The ether extract is dried over anhydrous sodium sulfate.

-

The ether is removed by distillation.

-

The resulting residue is purified by vacuum distillation to yield this compound.[5]

Cannizzaro Reaction of this compound

This compound can undergo a Cannizzaro reaction, a self-redox process, in the presence of a strong base to produce 1-naphthoic acid and 1-naphthalenemethanol.[6][7]

Materials:

-

This compound

-

Concentrated Potassium Hydroxide solution

Procedure:

-

This compound is treated with a concentrated solution of potassium hydroxide.

-

The aldehyde undergoes a disproportionation reaction where one molecule is oxidized to the carboxylic acid (1-naphthoic acid) and another is reduced to the alcohol (1-naphthalenemethanol).

-

The products are then separated and purified based on their differing chemical properties (acidic vs. neutral).

Logical Workflow: Synthesis and Derivatization

The following diagram illustrates a simplified workflow from a starting material to this compound and its subsequent conversion into other valuable chemical compounds.

References

- 1. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 66-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-萘甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 66-77-3 [chemicalbook.com]

- 7. This compound, 98% 66-77-3 India [ottokemi.com]

An In-depth Technical Guide to the Solubility of 1-Naphthaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-naphthaldehyde (B104281) in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining precise solubility values. This information is critical for applications in synthesis, purification, formulation, and various analytical procedures where this compound is utilized.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a moderately polar aromatic aldehyde, its solubility is influenced by a combination of dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding with protic solvents.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound exhibits good solubility in a range of common organic solvents. Conversely, it is characterized by its poor solubility in water. A summary of its qualitative solubility is presented below.

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Protic | Ethanol | Soluble[1][2][3][4][5] |

| Polar Aprotic | Acetone | Soluble[1][2][3][4][5] |

| Dichloromethane | Soluble[6] | |

| Non-Polar | Benzene | Soluble[1][2][3][4][5] |

| Ether (Diethyl ether) | Soluble[1][2][3][4][5] | |

| Aqueous | Water | Insoluble[1][2][3][4][6] |

Note: The term "soluble" indicates that a significant amount of this compound will dissolve in the solvent at ambient temperature. However, without quantitative data, the precise concentration is not specified.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following details a gravimetric method, which is a common and reliable technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Once the solvent has been fully evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial and residue minus the initial mass of the empty vial.

-

The volume of the solvent in the withdrawn sample can be determined from the initial volume of the saturated solution taken.

-

Solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound's solubility in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships in Drug Development

In the context of drug development, understanding solubility is a critical first step. Poor solubility can hinder absorption and bioavailability, rendering a potentially potent compound ineffective. The following diagram illustrates the logical relationship between solubility and key stages of early-phase drug development.

Caption: Logical flow from solubility to early-stage clinical trials.

This guide underscores the importance of determining the quantitative solubility of this compound for its effective use in research and development. While qualitative data provides a useful starting point, the experimental protocol outlined here offers a clear path to obtaining the precise measurements necessary for advanced applications.

References

- 1. This compound | 66-77-3 [chemicalbook.com]

- 2. This compound CAS#: 66-77-3 [m.chemicalbook.com]

- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. 66-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 66-77-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. solubilityofthings.com [solubilityofthings.com]

1-Naphthaldehyde spectroscopic data (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Data of 1-Naphthaldehyde (B104281)

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount for identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound in commonly used deuterated solvents.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a downfield singlet corresponding to the aldehydic proton.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm for this compound

| Proton Assignment | CDCl₃ | DMSO-d₆ |

| CHO | 10.28 - 10.37 | 10.13 |

| H-2 | 7.95 | 8.01 |

| H-3 | 7.50 | 7.60 |

| H-4 | 7.82 | 8.01 |

| H-5 | 7.60 | 7.68 |

| H-6 | 7.50 | 7.68 |

| H-7 | 7.90 | 7.68 |

| H-8 | 9.20 - 9.23 | 9.27 |

Note: Chemical shifts can vary slightly depending on the concentration and specific instrument used.[1][2][3]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal at the downfield end of the spectrum.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for this compound

| Carbon Assignment | CDCl₃ | DMSO-d₆ |

| C=O | 193.6 | 194.1 |

| C-1 | 130.6 | 130.8 |

| C-2 | 124.9 | 125.2 |

| C-3 | 128.5 | 128.6 |

| C-4 | 131.4 | 129.7 |

| C-4a | 136.7 | 136.6 |

| C-5 | 129.1 | 128.9 |

| C-6 | 127.0 | 126.8 |

| C-7 | 133.8 | 133.2 |

| C-8 | 130.6 | 124.1 |

| C-8a | 135.3 | 135.1 |

Note: Chemical shifts can vary slightly depending on the concentration and specific instrument used.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (aldehyde) | Stretch | ~2850 and ~2750 |

| C=O (aldehyde) | Stretch | 1690 - 1715 |

| C=C (aromatic) | Stretch | 1500 - 1600 |

| C-H (aromatic) | Bending (out-of-plane) | 700 - 900 |

The strong absorption band in the region of 1690-1715 cm⁻¹ is indicative of the carbonyl group of the aldehyde.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions due to π-π* transitions within the naphthalene (B1677914) ring system.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) |

| CH₂Cl₂ | ~315 |

The UV-Vis spectrum of this compound in dichloromethane (B109758) (CH₂Cl₂) shows a significant absorption band around 315 nm.[5][6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if required.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.[7]

-

-

¹³C NMR:

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

For solid samples, a small amount of the powdered sample is placed on the crystal and pressure is applied to ensure good contact.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., dichloromethane, hexane, or ethanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Use a quartz cuvette for measurements in the UV region, as glass absorbs UV radiation.

Instrumentation and Data Acquisition:

-

Spectrometer: A double-beam UV-Vis spectrophotometer is typically used.

-

A baseline is recorded with the cuvette filled with the pure solvent.

-

The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).[9]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of 1-Naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal reaction mechanisms of 1-naphthaldehyde (B104281), a versatile aromatic aldehyde crucial in organic synthesis and as a building block for pharmaceuticals and other advanced materials. This document details key transformations including oxidation, reduction, and various condensation reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in a research and development setting.

Oxidation of this compound

The oxidation of this compound to its corresponding carboxylic acid, 1-naphthoic acid, is a fundamental transformation. 1-Naphthoic acid and its derivatives are significant precursors in the synthesis of various pharmaceuticals and dyes.

Reaction Mechanism: Oxidation with Potassium Permanganate (B83412)

The oxidation of this compound using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution proceeds through a well-established mechanism. The aldehyde is first hydrated to form a geminal diol, which is then oxidized by the permanganate ion.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from the oxidation of naphthalene, which can be modified for this compound.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a 0.5 N solution of sodium hydroxide.

-

Add this compound to the NaOH solution and heat the mixture to boiling.

-

Prepare a boiling solution of potassium permanganate in water.

-

Add the hot KMnO₄ solution in small portions to the boiling this compound mixture with vigorous stirring over 1.5 hours.

-

After the addition is complete, continue boiling for 30-45 minutes to ensure complete oxidation.

-

If any purple color from unreacted permanganate remains, add a small amount of ethanol to reduce it.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude 1-naphthoic acid.

-

Collect the crude acid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain pure 1-naphthoic acid.[1]

Reduction of this compound

The reduction of this compound yields 1-naphthalenemethanol, a primary alcohol that serves as a valuable intermediate in organic synthesis.

Reaction Mechanism: Reduction with Sodium Borohydride (B1222165)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of this compound.

References

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 1-Naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. This process employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an aromatic substrate.[1][2] The resulting aryl aldehydes are valuable intermediates in the synthesis of a wide array of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the Vilsmeier-Haack synthesis of 1-naphthaldehyde, detailing the reaction mechanism, experimental protocols, and relevant quantitative data.

Core Concepts and Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the naphthalene (B1677914) ring, followed by hydrolysis.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4]

-

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring attacks the electrophilic carbon of the Vilsmeier reagent. For naphthalene, this attack preferentially occurs at the more reactive alpha (C1) position due to the greater stabilization of the resulting carbocation intermediate. This step leads to the formation of an iminium salt intermediate.

-

Hydrolysis: The reaction mixture is then treated with water in a process called hydrolysis. This step converts the iminium salt intermediate into the final product, this compound.[4]

It is important to note that the formylation of unsubstituted naphthalene using the Vilsmeier-Haack reaction is known to be a challenging transformation, often resulting in low yields as naphthalene is not as reactive as other electron-rich aromatic compounds.

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the reaction mechanism and a typical experimental workflow.

References

An In-Depth Technical Guide to the Oxidation of 1-Methylnaphthalene to 1-Naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of 1-methylnaphthalene (B46632) to 1-naphthaldehyde (B104281) is a pivotal transformation in organic synthesis, providing a key intermediate for the production of pharmaceuticals, dyes, and other fine chemicals. This compound's reactive aldehyde group, attached to the naphthalene (B1677914) core, makes it a versatile building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the primary methods for this oxidation, detailing experimental protocols, reaction mechanisms, and quantitative data to support researchers in optimizing this important chemical conversion.

Core Oxidation Methodologies

The conversion of 1-methylnaphthalene to this compound can be achieved through several synthetic routes, each with its own set of advantages and challenges. The most prominent methods include catalytic liquid-phase oxidation, oxidation with selenium dioxide, and photo-oxidation.

Catalytic Liquid-Phase Oxidation with Co-Mn-Br Catalyst

This is a widely utilized method for the oxidation of alkylaromatics. The reaction typically proceeds to the carboxylic acid; however, by carefully controlling the reaction conditions, the intermediate aldehyde can be isolated.

Reaction Principle:

This method employs a synergistic catalyst system of cobalt and manganese salts, with a bromide source as a promoter, to oxidize the methyl group of 1-methylnaphthalene using air or oxygen as the oxidant. The reaction proceeds through a radical mechanism, where the metal catalysts facilitate the formation of radical species and the decomposition of hydroperoxide intermediates. This compound is an intermediate in the oxidation pathway to 1-naphthoic acid[1].

Experimental Protocol (Adapted from the oxidation of 2-methylnaphthalene)[1][2]:

-

Apparatus: A high-pressure reactor equipped with a mechanical stirrer, gas inlet, temperature and pressure controls.

-

Reagents:

-

1-Methylnaphthalene

-

Acetic acid (solvent)

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Oxygen or compressed air

-

-

Procedure:

-

Charge the high-pressure reactor with 1-methylnaphthalene and acetic acid (e.g., a 1:6 w/w ratio of substrate to solvent)[1].

-

Add the catalyst system, for example, a mixture of cobalt and manganese acetates and sodium bromide. A typical catalyst loading is around 1% of the total reaction mass[1]. The molar ratio of Co:Mn:Br can be optimized, with ratios such as 1:1:2 being effective for the analogous oxidation of 2-methylnaphthalene[2].

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with oxygen or air to the desired pressure (e.g., 0.6 MPa)[1].

-

Heat the reaction mixture to the target temperature (e.g., 120-140°C) with vigorous stirring[1].

-

Monitor the reaction progress by techniques such as TLC or GC to determine the optimal time to stop the reaction to maximize the yield of this compound and minimize over-oxidation to 1-naphthoic acid.

-

Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess pressure.

-

The product can be isolated by quenching the reaction mixture with water and extracting with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is then washed with a mild base (e.g., sodium bicarbonate solution) to remove any formed 1-naphthoic acid, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

-

Quantitative Data:

| Parameter | Value |

| Catalyst System | Co-Mn-Br |

| Temperature | 120-140 °C[1] |

| Pressure | 0.6 MPa[1] |

| Substrate/Solvent Ratio | 1:6 (w/w)[1] |

| Catalyst Loading | ~1%[1] |

| Reported Yield (for 2-naphthoic acid from 2-methylnaphthalene) | up to 93%[2] |

Reaction Pathway:

Caption: Catalytic oxidation pathway of 1-methylnaphthalene.

Oxidation with Selenium Dioxide (Riley Oxidation)

Selenium dioxide is a well-known reagent for the oxidation of activated methyl and methylene (B1212753) groups to carbonyl compounds.

Reaction Principle:

The Riley oxidation involves the reaction of the substrate with selenium dioxide, often in an inert solvent. The reaction proceeds through an ene reaction followed by a[2][3]-sigmatropic rearrangement to form an intermediate which then hydrolyzes to the allylic alcohol, which can be further oxidized to the aldehyde.

Experimental Protocol (General Procedure):

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

1-Methylnaphthalene

-

Selenium dioxide (SeO₂)

-

Solvent (e.g., dioxane, ethanol, or acetic acid)

-

-

Procedure:

-

Dissolve 1-methylnaphthalene in a suitable solvent in the round-bottom flask.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated elemental selenium is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude this compound is purified by vacuum distillation or column chromatography.

-

Quantitative Data:

Specific yield data for the oxidation of 1-methylnaphthalene with selenium dioxide to this compound is not well-documented in the readily available literature. However, this method is known to be effective for the oxidation of other activated methyl groups.

Reaction Workflow:

Caption: General workflow for SeO₂ oxidation.

Photo-oxidation

UV light can induce the oxidation of 1-methylnaphthalene in the presence of air, leading to a mixture of products, including this compound.

Reaction Principle:

This method involves the UV irradiation of 1-methylnaphthalene in the presence of oxygen. The reaction is believed to proceed via a radical mechanism, where UV radiation initiates the formation of a 1-methylnaphthyl radical. This radical then reacts with oxygen to form a peroxy radical, which can subsequently transform into this compound, 1-naphthoic acid, and 1-naphthylmethanol[4].

Experimental Details:

A study on the UV light-induced transformation of 1-methylnaphthalene in the presence of air showed the formation of this compound among other products[4]. After 48 hours of exposure to UV light in the presence of air, three major products were formed with a production yield of about 10% each[4]. However, this method generally results in a complex mixture of products and may not be ideal for the selective synthesis of this compound.

Quantitative Data:

| Product | Yield (after 48h UV exposure in air) |

| Major Product 1 | ~10%[4] |

| Major Product 2 | ~10%[4] |

| Major Product 3 | ~10%[4] |

| (Note: The specific identities of the three major products with ~10% yield each are not explicitly stated as being solely this compound in the source.) |

Radical Reaction Mechanism:

Caption: Simplified radical mechanism for photo-oxidation.

Other Potential Methods

-

Biocatalytic Oxidation: Some microorganisms, such as Pseudomonas putida, can oxidize 1-methylnaphthalene. The pathway involves the hydroxylation of the methyl group to form 1-hydroxymethylnaphthalene, which is then further oxidized to 1-naphthoic acid[5]. This implies that this compound is an intermediate, and fermentation conditions could potentially be optimized for its accumulation.

-

Oxidation with Ceric Ammonium Nitrate (CAN): While CAN is a powerful oxidizing agent, its reaction with 2-methylnaphthalene (B46627) has been shown to yield 2-methyl-1,4-naphthoquinone, with no oxidation of the methyl group. This suggests that CAN may not be a suitable reagent for the selective oxidation of the methyl group in 1-methylnaphthalene to an aldehyde.

Conclusion

The selective oxidation of 1-methylnaphthalene to this compound is a challenging yet crucial transformation. The catalytic liquid-phase oxidation using a Co-Mn-Br system appears to be the most promising and scalable method. By carefully controlling reaction parameters such as temperature, pressure, and reaction time, the selectivity towards the desired aldehyde can be maximized. While selenium dioxide offers a classic method for such transformations, its toxicity and the need for stoichiometric amounts are drawbacks. Photo-oxidation, although mechanistically interesting, generally lacks the selectivity required for preparative synthesis. Further research into optimizing the catalytic conditions and exploring biocatalytic routes could lead to more efficient and sustainable methods for the synthesis of this valuable chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research [scirp.org]

- 5. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]

1-Naphthaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Sources, Purity, Synthesis, and Applications in Therapeutic Agent Development

Introduction

1-Naphthaldehyde (C₁₁H₈O), a derivative of naphthalene (B1677914) with a formyl group at the 1-position, is a pivotal chemical intermediate in the fields of organic synthesis and medicinal chemistry. Its aromatic structure and reactive aldehyde group make it a versatile building block for the creation of a wide array of more complex molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of the commercial availability, purity, and synthetic methodologies of this compound is crucial for its effective utilization in the laboratory and in the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of these aspects, with a focus on its role as a precursor to pharmacologically active compounds.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to 97%, which is suitable for many synthetic applications. However, for applications requiring higher purity, such as in the synthesis of pharmaceutical ingredients, further purification may be necessary. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Stated Purity | Physical Form | Notes |

| Thermo Scientific Chemicals (formerly Acros Organics/Alfa Aesar) | 95%, 97% | Liquid | Air sensitive; may form a precipitate.[1][2] |

| Sigma-Aldrich (Merck) | 95% | Liquid | - |

| BOC Sciences | 97% | Not specified | Supplier of research chemicals and biochemicals.[3] |

| Charkit Chemical Corporation | Not specified | Not specified | Specialty chemical supplier.[3] |

| TCI AMERICA | >95.0% (GC) | Liquid | - |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to consult the specific product documentation for the most current information.

Synthesis and Purification Protocols

While commercially available, this compound can also be synthesized in the laboratory. A common and well-documented method is the Sommelet reaction.[1] Subsequent purification is critical to achieve the desired purity for sensitive applications.

Experimental Protocol: Synthesis of this compound via the Sommelet Reaction

This protocol is adapted from established literature procedures.

Materials:

-

1-Chloromethylnaphthalene

-

Hexamethylenetetramine

-

Glacial Acetic Acid

-

Water

-

Concentrated Hydrochloric Acid

-

Ether

-

10% Sodium Carbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 1-liter flask equipped with a reflux condenser, combine 106 g (0.6 mole) of 1-chloromethylnaphthalene, 168 g (1.2 moles) of hexamethylenetetramine, 250 ml of glacial acetic acid, and 250 ml of water.[1]

-

Heat the mixture under reflux for 2 hours. The solution will initially become homogeneous, followed by the separation of an oil.[1]

-

After the reflux period, add 200 ml of concentrated hydrochloric acid and continue refluxing for an additional 15 minutes to hydrolyze the intermediate Schiff's bases.[1]

-

Cool the mixture and extract it with 300 ml of ether.

-

Wash the ether layer three times with 100 ml portions of water, followed by a wash with 100 ml of 10% sodium carbonate solution, and a final wash with 100 ml of water.[1]

-

Dry the ether extract with anhydrous sodium sulfate, filter, and remove the ether by distillation.[1]

Experimental Protocol: Purification of this compound

1. Purification by Vacuum Distillation:

The crude this compound obtained from the synthesis can be purified by distillation under reduced pressure.[1]

-

Apparatus: Standard vacuum distillation setup.

-

Procedure: Distill the residual liquid after ether removal under reduced pressure. Collect the fraction boiling at 160-162 °C/18 mmHg.[1] This process should yield a colorless liquid.

2. Purification by Recrystallization (for solid derivatives or if the aldehyde is a solid at room temperature):

While this compound is a liquid at room temperature, recrystallization is a valuable technique for purifying solid derivatives. The general principles can be adapted.

-

Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.

-

Procedure:

-

Dissolve the impure compound in a minimum amount of a suitable hot solvent.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals thoroughly.

-

Role in Drug Development and Medicinal Chemistry